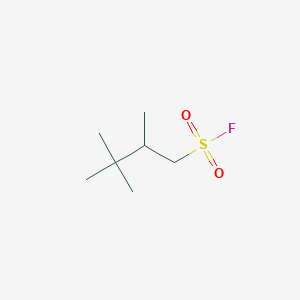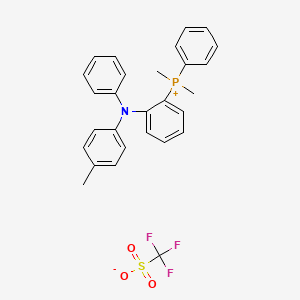
Dimethyl(phenyl)(2-(phenyl(p-tolyl)amino)phenyl)phosphoniumtrifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(phenyl)(2-(phenyl(p-tolyl)amino)phenyl)phosphoniumtrifluoromethanesulfonate is a complex organophosphorus compound It is characterized by the presence of a phosphonium center bonded to a phenyl group, a dimethyl group, and a substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl(phenyl)(2-(phenyl(p-tolyl)amino)phenyl)phosphoniumtrifluoromethanesulfonate typically involves the reaction of a phosphine precursor with an appropriate aryl halide under controlled conditions. One common method involves the use of Grignard reagents, which react with chlorophosphines to form the desired phosphonium compound . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl(phenyl)(2-(phenyl(p-tolyl)amino)phenyl)phosphoniumtrifluoromethanesulfonate can undergo various chemical reactions, including:
Oxidation: The phosphonium center can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium compound back to its phosphine precursor.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphonium compounds.
Applications De Recherche Scientifique
Dimethyl(phenyl)(2-(phenyl(p-tolyl)amino)phenyl)phosphoniumtrifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of phosphonium-based biological probes and their interactions with cellular components.
Medicine: Research into its potential as a drug delivery agent or as a component in pharmaceuticals is ongoing.
Industry: It finds applications in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which dimethyl(phenyl)(2-(phenyl(p-tolyl)amino)phenyl)phosphoniumtrifluoromethanesulfonate exerts its effects involves the interaction of the phosphonium center with various molecular targets. The positively charged phosphonium group can interact with negatively charged or polar molecules, facilitating reactions or binding events. The specific pathways and molecular targets depend on the context of its application, whether in catalysis, biological systems, or materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other phosphonium salts with different substituents, such as:
- Triphenylphosphonium bromide
- Tetraphenylphosphonium chloride
- Dimethyl(phenyl)(2-(phenylamino)phenyl)phosphonium chloride
Uniqueness
Dimethyl(phenyl)(2-(phenyl(p-tolyl)amino)phenyl)phosphoniumtrifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts distinct reactivity and solubility properties. This makes it particularly useful in specific synthetic applications and research contexts where other phosphonium salts may not be as effective.
Propriétés
Formule moléculaire |
C28H27F3NO3PS |
|---|---|
Poids moléculaire |
545.6 g/mol |
Nom IUPAC |
dimethyl-[2-(N-(4-methylphenyl)anilino)phenyl]-phenylphosphanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C27H27NP.CHF3O3S/c1-22-18-20-24(21-19-22)28(23-12-6-4-7-13-23)26-16-10-11-17-27(26)29(2,3)25-14-8-5-9-15-25;2-1(3,4)8(5,6)7/h4-21H,1-3H3;(H,5,6,7)/q+1;/p-1 |
Clé InChI |
LHDOPGGDGUDFEA-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3[P+](C)(C)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


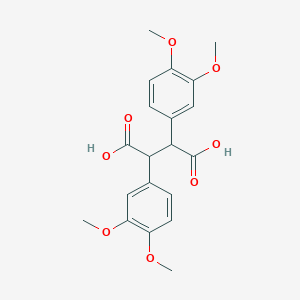
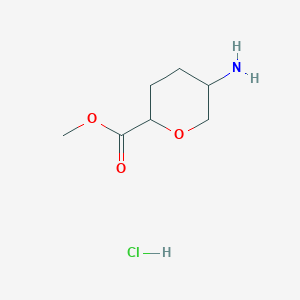
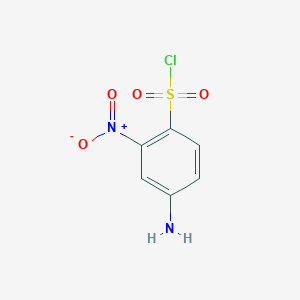
![exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B13149002.png)

![(2S)-1-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid](/img/structure/B13149017.png)
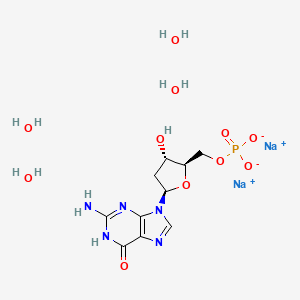
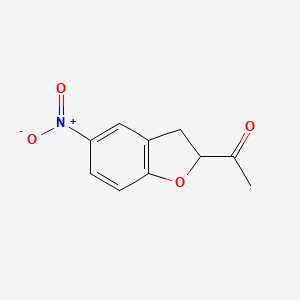
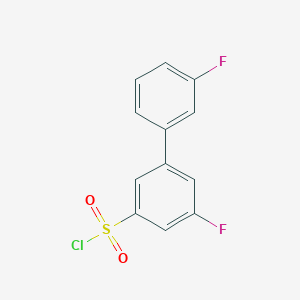
![3-Chloro-2-(4-chlorophenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13149037.png)
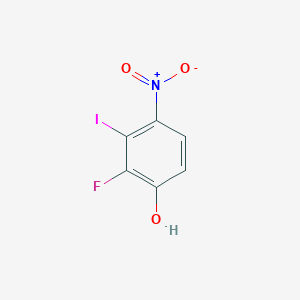
![N-[5-(Diethylamino)pentan-2-yl]-1H-imidazole-1-carboxamide](/img/structure/B13149059.png)

